methyl (3R)-3-amino-3-(2-fluorophenyl)propanoate
CAS No.:
Cat. No.: VC18097308
Molecular Formula: C10H12FNO2
Molecular Weight: 197.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12FNO2 |
|---|---|
| Molecular Weight | 197.21 g/mol |
| IUPAC Name | methyl (3R)-3-amino-3-(2-fluorophenyl)propanoate |
| Standard InChI | InChI=1S/C10H12FNO2/c1-14-10(13)6-9(12)7-4-2-3-5-8(7)11/h2-5,9H,6,12H2,1H3/t9-/m1/s1 |
| Standard InChI Key | SUVMVUFJILWDSU-SECBINFHSA-N |
| Isomeric SMILES | COC(=O)C[C@H](C1=CC=CC=C1F)N |
| Canonical SMILES | COC(=O)CC(C1=CC=CC=C1F)N |
Introduction
Methyl (3R)-3-amino-3-(2-fluorophenyl)propanoate is an organic compound belonging to the class of amino acid derivatives. It is characterized by its unique structural features, including an amino group, a methyl ester, and a fluorophenyl moiety. This compound is significant in medicinal chemistry due to its potential biological activities and applications .
Key Features:
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Molecular Formula: C₁₀H₁₂FNO₂
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Molecular Weight: 197.21 g/mol
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CAS Number: 918864-97-8
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Density: 1.2 ± 0.1 g/cm³
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Boiling Point: 280.4 ± 30.0 °C at 760 mmHg
Synthesis of Methyl (3R)-3-amino-3-(2-fluorophenyl)propanoate
The synthesis of this compound typically involves several key steps, often optimized for industrial production using continuous flow reactors to enhance efficiency and yield. While specific detailed synthesis protocols are not widely published, general methods for similar compounds involve multi-step organic synthesis techniques.
Potential Reactions:
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Hydrolysis: Conversion of the methyl ester to a carboxylic acid.
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Amination: Further modification of the amino group.
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Fluorine Substitution: Potential substitution reactions involving the fluorine atom.
Biological Activities and Applications
This compound's ability to interact with biological macromolecules makes it valuable for further studies aimed at understanding its pharmacological effects and potential therapeutic uses. Research indicates that its structural components facilitate interactions with biological targets, which could lead to applications in medicinal chemistry.
Potential Applications:
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Pharmacological Studies: Investigating its interactions with biological systems.
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Drug Design: Modifying the compound to enhance its therapeutic potential.
Comparison with Similar Compounds
Methyl (3R)-3-amino-3-(2-fluorophenyl)propanoate shares structural similarities with other amino acid derivatives but is distinct due to its specific combination of functional groups and stereochemistry. A comparison with similar compounds highlights its unique properties:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Methyl 3-amino-3-(4-chlorophenyl)propanoate | 1250571-73-3 | Lacks fluorine substitution |
| Methyl 3-amino-3-(4-bromophenyl)propanoate | 2703781-10-4 | Contains bromine instead of chlorine |
| Methyl (3R)-3-amino-3-(4-chloro-2-fluorophenyl)propanoate | 32722323 | Different stereochemistry |
| Methyl (3S)-2-amino-2-(4-chloro-phenyl)propanoate | 478408-60-5 | Different position of amino group |
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